Journal Name:Environmental Science: Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s00216-023-04844-y
The use of peroxidase mimics has great potential for various real applications due to their strong catalytic activity. Herein, a facile strategy was proposed to directly prepare CuO@g-C3N4 by Cu-MOF derivatization and demonstrated its efficacy in constructing a multiple enzymatic cascade system by loading protein enzymes onto it. The resulting CuO@g-C3N4 possessed high peroxidase-like activity, with a Michaelis constant (Km) of 0.25 and 0.16 mM for H2O2 and 3,3’,5,5’-tetramethylbenzidine (TMB), respectively. Additionally, the high surface area of CuO@g-C3N4 facilitated the loading of protein enzymes and maintained their activity over an extended period, expanding the potential applications of CuO@g-C3N4. To test its feasibility, CuO@g-C3N4/protein oxidase complex was prepared and used to sense the ripeness and freshness of fruits and meat, respectively. The mechanism relied on the fact that the ripeness of fruits increased and freshness of food decreased with the release of marked targets, such as glucose and xanthine, which could produce H2O2 when digested by the corresponding oxidase. The peroxidase mimics of CuO@g-C3N4 could then sensitively colorimetric detect H2O2 in present of TMB. The obtained CuO@g-C3N4/oxidase complex exhibited an excellent linear response to glucose or xanthine in the range of 1.0–120 μmol/L or 8.0–350 μmol/L, respectively. Furthermore, accurate quantification of glucose and xanthine in real samples is achieved with spiked recoveries ranging from 80.2% to 120.0% and from 94.2% to 112.0%, respectively. Overall, this work demonstrates the potential of CuO@g-C3N4 in various practical applications, such as food freshness detection.Graphical Abstract
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s00216-023-04839-9
Titanium dioxide is a food additive commonly used as a white food coloring (E171). Its wide use by the food industry associated with the nanometric size distribution of the particles of this pigment has shown high genotoxicity associated with recurrent exposure by ingestion. Therefore, the use of E171 in food products has already been banned by some industries and in the European Union. Such banishment should soon be extended to other countries around the world, making it important to establish techniques for the efficient determination of TiO2 in different food products. The association between hyperspectral images and chemometric tools can be useful in this sense, aiming to enable the use of a single method for sample preparation and analysis of different types of food. Thus, the present work aims to evaluate the use of Raman mapping associated with the resolution of multivariate curves with alternating least squares (MCR-ALS) for the determination of titanium dioxide in solid food samples with different compositions, without the need to introduce specific sample preparation. The proposed method allowed for the first-time quantification of TiO2 in different food matrices without specific sample preparation, with a simple, rapid, accurate (93% of recovery), low detection limits (0.0111% m/m) and quantification (0.0370% m/m) and adequate linearity (r = 0.9990) and precise (standard deviation around 0.020–0.030% w/w) methodology. Such results highlight the potential use of Raman mapping associated with the MCR-ALS for quantification of the nano-TiO2 in commercial samples.Graphical abstract
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1007/s00216-023-04822-4
Accurate estimation of the postmortem interval (PMI) is crucial in forensic medico-legal investigations to understand case circumstances (e.g. narrowing down list of missing persons or include/exclude suspects). Due to the complex decomposition chemistry, estimation of PMI remains challenging and currently often relies on the subjective visual assessment of gross morphological/taphonomic changes of a body during decomposition or entomological data. The aim of the current study was to investigate the human decomposition process up to 3 months after death and propose novel time-dependent biomarkers (peptide ratios) for the estimation of decomposition time. An untargeted liquid chromatography tandem mass spectrometry–based bottom-up proteomics workflow (ion mobility separated) was utilized to analyse skeletal muscle, collected repeatedly from nine body donors decomposing in an open eucalypt woodland environment in Australia. Additionally, general analytical considerations for large-scale proteomics studies for PMI determination are raised and discussed. Multiple peptide ratios (human origin) were successfully proposed (subgroups < 200 accumulated degree days (ADD), < 655 ADD and < 1535 ADD) as a first step towards generalised, objective biochemical estimation of decomposition time. Furthermore, peptide ratios for donor-specific intrinsic factors (sex and body mass) were found. Search of peptide data against a bacterial database did not yield any results most likely due to the low abundance of bacterial proteins within the collected human biopsy samples. For comprehensive time-dependent modelling, increased donor number would be necessary along with targeted confirmation of proposed peptides. Overall, the presented results provide valuable information that aid in the understanding and estimation of the human decomposition processes.Graphical Abstract
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1007/s00216-023-04824-2
Lectin microarray (LMA) is a high-throughput platform that enables the rapid and sensitive analysis of N- and O-glycans attached to glycoproteins in biological samples, including formalin-fixed paraffin-embedded (FFPE) tissue sections. Here, we evaluated the sensitivity of the advanced scanner based on the evanescent-field fluorescence principle, which is equipped with a 1× infinity correction optical system and a high-end complementary metal-oxide semiconductor (CMOS) image sensor in digital binning mode. Using various glycoprotein samples, we estimated that the mGSR1200-CMOS scanner has at least fourfold higher sensitivity for the lower limit of linearity range than that of a previous charge-coupled device scanner (mGSR1200). A subsequent sensitivity test using HEK293T cell lysates demonstrated that cell glycomic profiling could be performed with only three cells, which has the potential for the glycomic profiling of cell subpopulations. Thus, we examined its application in tissue glycome mapping, as indicated in the online LM-GlycomeAtlas database. To achieve fine glycome mapping, we refined the laser microdissection-assisted LMA procedure to analyze FFPE tissue sections. In this protocol, it was sufficient to collect 0.1 mm2 of each of the tissue fragments from 5-μm-thick sections, which differentiated the glycomic profile between the glomerulus and renal tubules of a normal mouse kidney. In conclusion, the improved LMA enables high-resolution spatial analysis, which expands the possibilities of its application classifying cell subpopulations in clinical FFPE tissue specimens. This will be used in the discovery phase for the development of novel glyco-biomarkers and therapeutic targets, and to expand the range of target diseases.Graphical abstract
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1007/s00216-023-04830-4
An efficient photo-to-electrical signal is pivotal to photoelectrochemical (PEC) biosensors. In our work, a novel PEC biosensor was fabricated for the detection of neuron-specific enolase (NSE) based on a ZnIn2S4/Ag2CO3 Z-scheme heterostructure. Due to the overlapping band potentials of the ZnIn2S4 and Ag2CO3, the formed Z-scheme heterostructure can promote the charge separation and photoelectric conversion efficiency. And the concomitant Ag nanoparticles in Ag2CO3 provided multiple functions to enhance the PEC response of the Z-scheme heterostructure. It acts not only as a bridge for the transfer of carriers between ZnIn2S4 and Ag2CO3, promoting the constructed Z-scheme heterostructure, but also as electron mediators to accelerate the transfer of photogenerated carriers and improve the capture of visible light of the Z-scheme heterostructure by surface plasmon resonance (SPR). Compared with single Ag2CO3 and ZnIn2S4, the photocurrent of the designed Z-scheme heterostructure increased more than 20 and 60 times respectively. The fabricated PEC biosensor based on a ZnIn2S4/Ag2CO3 Z-scheme heterostructure exhibits sensitive detection to NSE, and presents a linear range of 50 fg·mL−1 ~ 200 ng·mL−1 with a limit of detection of 4.86 fg·mL−1. The proposed PEC biosensor provides a potential approach for clinical diagnosis.
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1007/s00216-023-04829-x
Confocal micro X-ray fluorescence (CMXRF) spectroscopy is a non-destructive, depth-resolved, and element-specific technique that is used to analyze the elemental composition of a sample. For this, a focused beam of mono- or polychromatic X-rays is applied to excite the atoms in the sample, causing them to emit fluorescence radiation which is detected with focusing capillary optics. The confocal design of the instrument allows for depth-resolved analysis, in most cases with a resolution in the lower micrometer dimension after collecting X-rays from a predefined volume within the sample. The element-specific nature of the technique allows information to be obtained about the presence and concentration of specific elements in this volume. This makes CMXRF spectroscopy a valuable tool for a wide range of applications, especially when samples with an inhomogeneous distribution of elements and a relatively light matrix have to be analyzed, which are typical examples in materials science, geology, and biology. The technique is also commonly used in the art and archaeology fields to analyze the elemental composition of historical artifacts and works of art, helping to provide valuable insights into their provenance, composition, and making. Recent technical developments to increase sensitivity and efforts to improve quantification in three-dimensional samples will encourage wider use of this method across a multitude of fields of application in the near future.Graphical abstractConfocal micro X-ray fluorescence (CMXRF) is based on the confocal overlap of two polycapillary lens foci, creating a depth-sensitive and non-destructive probing volume. Three-dimensional resolved element distribution images can be obtained by measuring the fluorescence intensity as function of the three-dimensional position.
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1007/s00216-023-04805-5
In the era that we seek personalization in material things, it is becoming increasingly clear that the individualized management of medicine and nutrition plays a key role in life expectancy and quality of life, allowing participation to some extent in our welfare and the use of societal resources in a rationale and equitable way. The implementation of precision medicine and nutrition are highly complex challenges which depend on the development of new technologies able to meet important requirements in terms of cost, simplicity, and versatility, and to determine both individually and simultaneously, almost in real time and with the required sensitivity and reliability, molecular markers of different omics levels in biofluids extracted, secreted (either naturally or stimulated), or circulating in the body. Relying on representative and pioneering examples, this review article critically discusses recent advances driving the position of electrochemical bioplatforms as one of the winning horses for the implementation of suitable tools for advanced diagnostics, therapy, and precision nutrition. In addition to a critical overview of the state of the art, including groundbreaking applications and challenges ahead, the article concludes with a personal vision of the imminent roadmap.
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1007/s00216-023-04835-z
The identification of metabolites allows for the expansion of possible targets for anti-doping analysis. Especially for novel substances such as selective androgen receptor modulators (SARMs), information on metabolic fate is scarce. Novel approaches such as the organ on a chip technology may provide a metabolic profile that resembles human in vivo samples more closely than approaches that rely on human liver fractions only. In this study, the SARM RAD140 was metabolized by means of subcellular human liver fractions, human liver spheroids in an organ on a chip platform, and electrochemical (EC) conversion. The resulting metabolites were analyzed with LC-HRMS/MS and compared to a human doping control urine sample that yielded an adverse analytical finding for RAD140. A total of 16 metabolites were detected in urine, while 14, 13, and 7 metabolites were detected in samples obtained from the organ on a chip experiment, the subcellular liver fraction, and EC experiments, respectively. All tested techniques resulted in the detection of RAD140 metabolites. In the organ on a chip samples, the highest number of metabolites were detected. The subcellular liver fractions and organ on a chip techniques are deemed complementary to predict metabolites of RAD140, as both techniques produce distinct metabolites that are also found in an anonymized human in vivo urine sample.Graphical abstract
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s00216-023-04862-w
3D printers utilize cutting-edge technologies to create three-dimensional objects and are attractive tools for engineering compact microfluidic platforms with complex architectures for chemical and biochemical analyses. 3D printing’s popularity is associated with the freedom of creating intricate designs using inexpensive instrumentation, and these tools can produce miniaturized platforms in minutes, facilitating fabrication scaleup. This work discusses key challenges in producing three-dimensional microfluidic structures using currently available 3D printers, addressing considerations about printer capabilities and software limitations encountered in the design and processing of new architectures. This article further communicates the benefits of using three-dimensional structures, including the ability to scalably produce miniaturized analytical systems and the possibility of combining them with multiple processes, such as mixing, pumping, pre-concentration, and detection. Besides increasing analytical applicability, such three-dimensional architectures are important in the eventual design of commercial devices since they can decrease user interferences and reduce the volume of reagents or samples required, making assays more reliable and rapid. Moreover, this manuscript provides insights into research directions involving 3D-printed microfluidic devices. Finally, this work offers an outlook for future developments to provide and take advantage of 3D microfluidic functionality in 3D printing.
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1007/s00216-023-04814-4
Single-atom catalysts received increasing attention due to their maximum atom utilization efficiency. However, metal-free single atoms have not been used to construct electrochemical sensing interfaces. In this work, we demonstrated the use of Se single atoms (SA) as electrocatalyst for sensitive electrochemical nonenzymatic detection of H2O2. Se SA was synthesized and anchored on nitrogen-doped carbon (Se SA/NC) via a high-temperature reduction strategy. The structural properties of Se SA/NC were characterized by transmission electron microscopy (TEM), high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), energy-dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and electrochemical techniques. The results showed that Se atoms were uniformly distributed on the surface of the NC. The obtained SA catalyst exhibited excellent electrocatalytic activity toward H2O2 reduction, and can be used to detect H2O2 in a wide linear range from 0.04 mM to 11.1 mM with a low detection limit of 0.018 mM and high sensitivity of 403.9 µA mM−1 cm−2. Moreover, the sensor can be used for the quantification of H2O2 concentration in real disinfectant samples. This work is of great significance for expanding the application of nonmetallic single-atom catalysts in the field of electrochemical sensing.Graphical abstractSe single atoms (Se SA) as novel electrocatalyst were synthesized and anchored on nitrogen-doped carbon (NC) for sensitive electrochemical nonenzymatic detection of H2O2
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |